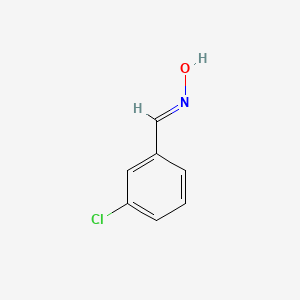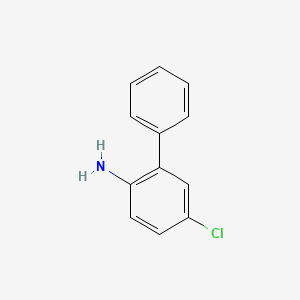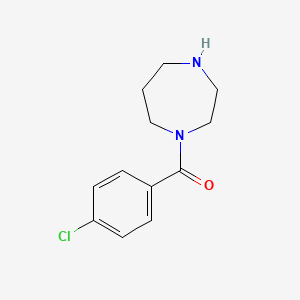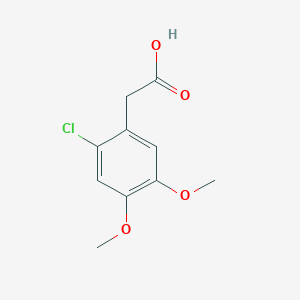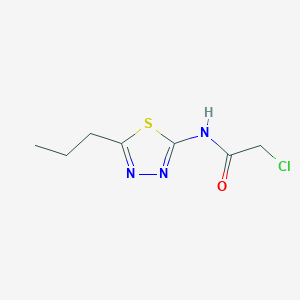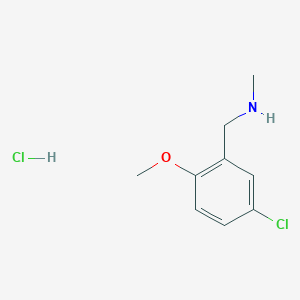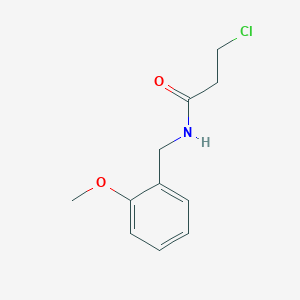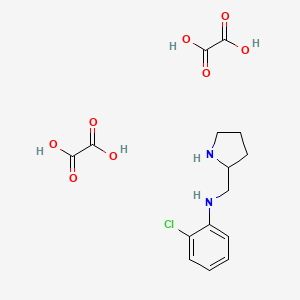
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Descripción general
Descripción
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is utilized in the synthesis of fluoroquinolone-based 4-thiazolidinones, showing potential as antimicrobial agents. This compound is derived from lead molecules in fluoroquinolone synthesis and demonstrates antibacterial and antifungal activities (Patel & Patel, 2010).
Investigating Physicochemical Properties
The physicochemical properties of closely related compounds are studied for their significance in the crystallization and purification process of ciprofloxacin, an important antibiotic. This research is crucial for improving drug manufacturing processes (Yin Qiuxiang, 2002).
Chemical Reactions and Synthesis Variations
The compound plays a role in the synthesis of various quinoline derivatives. Its reactions with different chemical agents lead to the formation of new compounds with potential pharmacological applications. The reaction mechanisms and structural elucidations of these derivatives are significant for medicinal chemistry (Ukrainets et al., 2005).
Antibacterial Drug Development
This compound derivatives show promise in the development of new antimicrobial drugs. These derivatives, with varied substituents, exhibit significant antibacterial properties, suggesting their potential in addressing antibiotic resistance challenges (Glushkov et al., 1997).
Antitubercular Activity
New compounds synthesized from derivatives of this chemical show potent antitubercular activity. This research contributes to the development of more effective treatments against tuberculosis, a significant global health concern (Marvadi et al., 2020).
HIV-1 Integrase Inhibitors
In the field of HIV research, quinolone carboxylic acids, derived from this compound, have been explored as novel monoketo acid class inhibitors of HIV-1 integrase. This discovery offers a new avenue for antiretroviral drug development (Sato et al., 2009).
Spectroscopic Tracer Synthesis
The compound is used in the synthesis of radiolabelled tracers for SPECT studies, specifically targeting the N-methyl-D-aspartate receptor in the human brain. This application is significant in neurological and pharmacological research (Dumont & Slegers, 1996).
Mecanismo De Acción
Target of Action
It is known that quinolone compounds, which this molecule is a derivative of, have a broad range of targets due to their versatile scaffold . They are used in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Mode of Action
Quinolones are known to interact with their targets in various ways, leading to different therapeutic effects . For instance, some quinolones act as signaling molecules controlling the population density of Pseudomonas spp., a mechanism of action known as quorum sensing .
Biochemical Pathways
Quinolones are known to affect a variety of pathways due to their broad range of targets .
Pharmacokinetics
The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
It is known that quinolones can have a wide range of effects, including antibacterial, antiplasmodial, and cytotoxic potentials .
Action Environment
For instance, when ethylene glycol was used as solvent, the final product isolated was an ester .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. Additionally, this compound interacts with various proteins and biomolecules, forming stable complexes that enhance its antibacterial efficacy .
Cellular Effects
The effects of this compound on cells are profound. It primarily targets bacterial cells, leading to the inhibition of DNA replication and transcription. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a cellular stress response to DNA damage. This response leads to the expression of genes involved in DNA repair and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the DNA-enzyme complex formed by DNA gyrase or topoisomerase IV. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to bacterial cells, resulting in cell death. The compound’s ability to inhibit these enzymes is due to its specific chemical structure, which allows it to interact with the active sites of the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and controlled usage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high bacterial loads, enhancing its antibacterial effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
This compound localizes primarily in the cytoplasm and nucleoid region of bacterial cells. Its activity is influenced by its ability to penetrate bacterial cell walls and membranes. The compound’s subcellular localization is crucial for its interaction with target enzymes and its overall antibacterial efficacy. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Propiedades
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYBXRWVNVMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906582 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-72-8 | |
| Record name | 10174-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


